Oxanthrene
Overview
Description
Oxanthrene is a chemical compound with the molecular formula C12H8O2 and a molecular weight of 184.194 g/mol . It is characterized by a unique structure, represented by the SMILES string: O1C2=C (OC3=C1C=CC=C3)C=CC=C2 .
Molecular Structure Analysis
The molecular structure of Oxanthrene is characterized by the presence of two aromatic rings connected by an oxygen atom . The exact twist angles and lengths of the central C=C bonds in these molecules are not specified in the available resources .
Chemical Reactions Analysis
While specific chemical reactions involving Oxanthrene are not detailed in the available resources, it’s worth noting that the study of chemical reactions and their mechanisms is a crucial aspect of understanding any chemical compound .
Physical And Chemical Properties Analysis
Oxanthrene has a melting point of 122-123 ºC . Other physical properties such as boiling point, density, and refractive index are not available . The compound’s chemical properties would be largely determined by its molecular structure and the presence of functional groups.
Scientific Research Applications
Biothiol-Responsive Fluorescent Probes
- Scientific Field: Biochemistry
- Application Summary: Oxanthrene is used in the construction of fluorescent probes for the detection and imaging of biothiols . Biothiols such as cysteine, homocysteine, and glutathione play significant roles in important biological activities, and their abnormal concentrations have been found to be closely associated with certain diseases .
- Methods of Application: The probe was constructed on a Förster resonance energy transfer (FRET) scaffold using oxanthrene as the acceptor .
- Results or Outcomes: The probe enables the detection and imaging of biothiols, contributing to the understanding and diagnosis of diseases related to abnormal concentrations of these biothiols .
Synthesis of Polycyclic Thianthrenes
- Scientific Field: Organic Chemistry
- Application Summary: Oxanthrene is used in the synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactions .
- Methods of Application: The reaction utilizes S-diimidated 1,2-arenedithiols as benzene-1,2-dithiol dication synthons. New benzodithiine arms were fused to the unfunctionalized aromatic substrates in one step, affording π-extended thianthrenes .
- Results or Outcomes: The reaction affords π-extended thianthrene derivatives from unfunctionalized aromatics in 21–87% yields . The synthesized π-extended thianthrenes exhibit unique solid state packing structures and photophysical properties .
UV-Vis-NIR Panchromatic Crown-Phthalocyanines
- Scientific Field: Material Science
- Application Summary: Oxanthrene is used in the design of UV-Vis-NIR panchromatic crown-phthalocyanines with controllable aggregation .
- Methods of Application: Novel magnesium and zinc phthalocyaninates, bearing four lateral electron-rich 15-crown-5-oxanthrene fragments, were synthesized starting from benzo-15-crown-5 .
- Results or Outcomes: These complexes could be solubilised by interaction with potassium acetate due to the formation of well-defined cofacial supramolecular dimers . A characteristic feature of these dimers is the presence of additional bands in their UV-Vis spectra, which affords the expansion of light absorption region up to ∼750 nm .
Xanthone Biosynthetic Pathway in Plants
- Scientific Field: Plant Science
- Application Summary: Oxanthrene is involved in the biosynthesis of Xanthones, secondary metabolites rich in structural diversity and possessing a broad array of pharmacological properties, such as antitumor, antidiabetic, and anti-microbes .
- Methods of Application: The pathway initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone .
- Results or Outcomes: This review reports one of the most complete xanthone pathways in plants. In the future, the information collected here will be a valuable resource for a more directed molecular works in xanthone-producing plants as well as in synthetic biology application .
Rational Design of Biothiol-Responsive Fluorescent Probes
- Scientific Field: Biochemistry
- Application Summary: Oxanthrene is used in the rational design of biothiol-responsive fluorescent probes . These probes are increasingly popular due to their numerous advantages, including easy handling, desirable spatiotemporal resolution, high sensitivity, fast response, and favorable biocompatibility .
- Methods of Application: Intensive research has been conducted to create fluorescent probes for the detection and imaging of biothiols .
- Results or Outcomes: The challenges and prospects of fluorescence probes for biothiols are also outlined .
Fabrication of Nanostructured Optoelectronic Materials
- Scientific Field: Material Science
- Application Summary: Oxanthrene is used in the fabrication of nanostructured optoelectronic materials . These materials are synthesized using donor–acceptor panchromatic crown-phthalocyanines .
- Methods of Application: Novel magnesium and zinc phthalocyaninates, bearing four lateral electron-rich 15-crown-5-oxanthrene fragments, were synthesized starting from benzo-15-crown-5 .
- Results or Outcomes: This approach can be further used for the fabrication of nanostructured optoelectronic materials based on the synthesized donor–acceptor panchromatic crown-phthalocyanines .
Safety And Hazards
properties
IUPAC Name |
dibenzo-p-dioxin | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBOHOGPQUYFRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
Record name | DIBENZO-P-DIOXIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20117 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020410 | |
Record name | Dibenzo-p-dioxin | |
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URL | https://comptox.epa.gov/dashboard/DTXSID8020410 | |
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Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibenzo-p-dioxin appears as white crystals or crystalline solid. (NTP, 1992), White solid; [CAMEO] White flakes; [MSDSonline] | |
Record name | DIBENZO-P-DIOXIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20117 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dibenzo-p-dioxin | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), In water, 0.901 mg/l @ 25 °C | |
Record name | DIBENZO-P-DIOXIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20117 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIBENZO-P-DIOXIN | |
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Vapor Pressure |
0.000413 [mmHg], 4.12x10-4 mm Hg at 25 °C | |
Record name | Dibenzo-p-dioxin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4729 | |
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Record name | DIBENZO-P-DIOXIN | |
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Product Name |
Dibenzo-P-dioxin | |
Color/Form |
Crystals from methanol | |
CAS RN |
262-12-4 | |
Record name | DIBENZO-P-DIOXIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20117 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dibenzo[b,e][1,4]dioxin | |
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Record name | Dibenzo-p-dioxin | |
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Record name | Dibenzo-p-dioxin | |
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Record name | Dibenzo-p-dioxin | |
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Record name | DIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1B5KJ235I | |
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Record name | DIBENZO-P-DIOXIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4112 | |
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Melting Point |
252 to 253 °F (NTP, 1992), 119 °C | |
Record name | DIBENZO-P-DIOXIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20117 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIBENZO-P-DIOXIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4112 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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